molecular formula C10H11N5O3S B159454 S-(6-Purinyl)-N-acetylcysteine CAS No. 136039-99-1

S-(6-Purinyl)-N-acetylcysteine

Cat. No.: B159454
CAS No.: 136039-99-1
M. Wt: 281.29 g/mol
InChI Key: JNURDKXJPBZZGO-LURJTMIESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

S-(6-Purinyl)-N-acetylcysteine is a compound that combines the properties of N-acetylcysteine and purine derivatives. It is known for its potential applications in various fields, including chemistry, biology, and medicine. This compound is particularly interesting due to its unique structure, which allows it to participate in a variety of chemical reactions and biological processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of S-(6-Purinyl)-N-acetylcysteine typically involves the reaction of N-acetylcysteine with a purine derivative. One common method is to react N-acetylcysteine with 6-chloropurine in the presence of a base such as sodium hydroxide. The reaction is carried out in an aqueous medium at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-grade reagents and equipment. Purification steps such as crystallization or chromatography may be employed to obtain the final product in a pure form.

Chemical Reactions Analysis

Types of Reactions: S-(6-Purinyl)-N-acetylcysteine can undergo various types of chemical reactions, including:

    Oxidation: The thiol group in the cysteine moiety can be oxidized to form disulfides.

    Reduction: The compound can be reduced under specific conditions to yield the corresponding thiol.

    Substitution: The purine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or other oxidizing agents can be used.

    Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products Formed:

    Oxidation: Disulfide derivatives.

    Reduction: Free thiol forms.

    Substitution: Various substituted purine derivatives.

Scientific Research Applications

S-(6-Purinyl)-N-acetylcysteine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential role in cellular processes and signaling pathways.

    Medicine: Investigated for its antioxidant properties and potential therapeutic applications in diseases such as cancer and neurodegenerative disorders.

    Industry: Utilized in the development of new materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of S-(6-Purinyl)-N-acetylcysteine involves its interaction with various molecular targets and pathways:

    Antioxidant Activity: The thiol group in the cysteine moiety can scavenge reactive oxygen species, thereby protecting cells from oxidative damage.

    Signal Transduction: The purine derivative can modulate signaling pathways by interacting with specific receptors or enzymes.

    Protein Modification: The compound can form covalent bonds with proteins, leading to changes in their function and activity.

Comparison with Similar Compounds

S-(6-Purinyl)-N-acetylcysteine can be compared with other similar compounds such as:

    N-Acetyl-L-cysteine: Known for its antioxidant properties and use in treating acetaminophen overdose.

    6-Mercaptopurine: A purine analog used in the treatment of leukemia.

    S-Adenosyl-L-methionine: A compound involved in methylation reactions in the body.

Uniqueness: this compound is unique due to its combined properties of N-acetylcysteine and purine derivatives, allowing it to participate in a wide range of chemical and biological processes.

Properties

CAS No.

136039-99-1

Molecular Formula

C10H11N5O3S

Molecular Weight

281.29 g/mol

IUPAC Name

(2R)-2-acetamido-3-(7H-purin-6-ylsulfanyl)propanoic acid

InChI

InChI=1S/C10H11N5O3S/c1-5(16)15-6(10(17)18)2-19-9-7-8(12-3-11-7)13-4-14-9/h3-4,6H,2H2,1H3,(H,15,16)(H,17,18)(H,11,12,13,14)/t6-/m0/s1

InChI Key

JNURDKXJPBZZGO-LURJTMIESA-N

Isomeric SMILES

CC(=O)N[C@@H](CSC1=NC=NC2=C1NC=N2)C(=O)O

SMILES

CC(=O)NC(CSC1=NC=NC2=C1NC=N2)C(=O)O

Canonical SMILES

CC(=O)NC(CSC1=NC=NC2=C1NC=N2)C(=O)O

Synonyms

S-(6-purinyl)-N-acetylcysteine
S-NAPC

Origin of Product

United States

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